Tetrabutylammonium chloride hydrate

Catalog No.
S3357700
CAS No.
37451-68-6
M.F
C16H38ClNO
M. Wt
295.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium chloride hydrate

CAS Number

37451-68-6

Product Name

Tetrabutylammonium chloride hydrate

IUPAC Name

tetrabutylazanium;chloride;hydrate

Molecular Formula

C16H38ClNO

Molecular Weight

295.9 g/mol

InChI

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

FODWRUPJCKASBN-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]
  • Phase-transfer catalysis

    TBAC hydrate acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This allows for reactions that would otherwise be difficult or impossible to conduct. For instance, TBAC hydrate has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water. [, ]

  • Organic synthesis

    TBAC hydrate serves as a precursor or intermediate in the synthesis of various organic compounds. It can also be employed as a template for the preparation of porous materials. []

  • Material science

    Recent studies suggest that TBAC hydrate possesses potential applications as a cool energy storage material due to its high latent heat capacity and favorable phase change properties. []

Tetrabutylammonium chloride hydrate is an organic compound with the chemical formula C16_{16}H36_{36}ClN·xH2_2O, where x represents the number of water molecules associated with the compound. It is categorized as a quaternary ammonium salt and is characterized by its four butyl groups attached to a nitrogen atom. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents such as water and alcohols. Its molecular weight is approximately 277.92 g/mol .

Typical of quaternary ammonium salts. Notable reactions include:

  • Nucleophilic Substitution: The chloride ion can be substituted by other nucleophiles, leading to the formation of different tetrabutylammonium salts.
  • Decomposition: Under certain conditions, tetrabutylammonium chloride can decompose to form tetrabutylamine and hydrochloric acid.
  • Complexation Reactions: It can form complexes with various metal ions, enhancing solubility and reactivity in organic synthesis .

Tetrabutylammonium chloride hydrate can be synthesized through several methods:

  • Quaternization Reaction: This involves reacting butylamine with alkyl halides (e.g., butyl bromide) in the presence of a base to form tetrabutylammonium ions, followed by the addition of hydrochloric acid to precipitate the chloride salt.
  • Ion Exchange Method: Tetrabutylammonium hydroxide can be reacted with hydrochloric acid to yield tetrabutylammonium chloride hydrate.
  • Direct Ammoniation: Reacting butanol with ammonia under specific conditions can also lead to the formation of this compound .

Tetrabutylammonium chloride hydrate has numerous applications across various fields:

  • Organic Synthesis: It serves as a phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases.
  • Electrochemistry: Utilized in electrochemical studies due to its ionic properties.
  • Analytical Chemistry: Employed in chromatography as an ion-pairing agent to enhance separation efficiency.
  • Biological Research: Used in cell culture applications and as a surfactant in biochemical assays .

Studies on tetrabutylammonium chloride hydrate's interactions focus on its role in modifying membrane properties and enhancing drug delivery systems. Its ability to permeabilize cell membranes makes it a candidate for drug formulation strategies aimed at improving bioavailability. Additionally, research into its interactions with various biomolecules suggests potential uses in targeting specific cellular pathways .

Tetrabutylammonium chloride hydrate shares similarities with other quaternary ammonium compounds, particularly those with varying alkyl chain lengths or functional groups. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium bromideC16_{16}H36_{36}BrNBromide ion instead of chloride; different solubility properties
Tetraethylammonium chlorideC8_{8}H20_{20}ClNShorter ethyl chains; different physical properties
Trimethylbenzylammonium chlorideC10_{10}H14_{14}ClNContains aromatic ring; unique reactivity patterns
Benzyltrimethylammonium chlorideC10_{10}H16_{16}ClNBenzyl group provides distinct biological activity

Tetrabutylammonium chloride hydrate's longer butyl chains contribute to its unique solubility characteristics and phase transfer capabilities compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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